4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine
Description
4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a pyrimidine derivative characterized by a cyclopropyl substituent at the 4-position and a 4,4-difluorocyclohexyl ether group at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The cyclopropyl group introduces conformational rigidity and metabolic stability, while the 4,4-difluorocyclohexyl ether moiety enhances lipophilicity and bioavailability, a common strategy in drug design to improve membrane permeability .
Properties
IUPAC Name |
4-cyclopropyl-6-(4,4-difluorocyclohexyl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-13(15)5-3-10(4-6-13)18-12-7-11(9-1-2-9)16-8-17-12/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZGULSUPKPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OC3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the cyclopropyl and difluorocyclohexyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8): Features a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position .
6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9): Contains a chlorine atom at the 6-position and a hydroxyl group at the 4-position .
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts : Shares the 4,4-difluorocyclohexyl group, which is critical for crystalline stability and pharmacokinetics .
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Lipophilicity (LogP):
- The 4,4-difluorocyclohexyl ether group in the target compound increases logP compared to hydroxyl or carboxylic acid-containing analogs (e.g., 6-Chloro-4-hydroxypyrimidine: LogP ~0.5; 2-Chloro-6-methylpyrimidine-4-carboxylic acid: LogP ~1.2). The fluorinated cyclohexyl group likely elevates logP to ~2.5–3.0, enhancing membrane permeability .
- Solubility:
- Metabolic Stability:
- The cyclopropyl group in the target compound reduces oxidative metabolism compared to tert-butyl or methyl groups, as seen in related sulfonamide salts .
Biological Activity
4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on antimalarial and anticancer activities, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopropyl group and a difluorocyclohexyl ether moiety. Its molecular formula is , with a molecular weight of approximately 250.26 g/mol. The presence of the cyclopropyl group is notable for enhancing the lipophilicity and biological activity of the compound.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of cyclopropyl derivatives, including this compound. A phenotypic screen against Plasmodium falciparum revealed that compounds in this class exhibit potent activity against the asexual stages of the malaria parasite, with effective concentrations (EC50) in the low nanomolar range (e.g., 40 nM) and no significant cytotoxicity to human cells .
Mechanism of Action:
The primary mechanism involves targeting the cytochrome b gene within the mitochondrial respiratory chain of the parasite. Mutations in this gene confer resistance, indicating its crucial role in the drug's efficacy. The compound also shows activity against male gametes and exoerythrocytic forms of the parasite, suggesting a broad spectrum of action .
Anticancer Activity
In addition to its antimalarial effects, this compound has been investigated for anticancer properties. Research indicates that similar pyrimidine derivatives can inhibit key enzymes involved in tumor proliferation, such as PARP1 . The cyclopropyl substitution enhances potency by improving binding affinity to target proteins.
Case Studies:
- In vitro Studies: Compounds with similar structural motifs demonstrated significant antiproliferative effects in various cancer cell lines, including those resistant to conventional therapies.
- In vivo Models: Preclinical models have shown that these compounds can reduce tumor size significantly when administered at optimized doses.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Cyclopropyl Group | Increases lipophilicity and cell permeability |
| Difluorocyclohexyl Ether | Enhances binding interactions with target proteins |
| Pyrimidine Core | Essential for biological activity; modifications can lead to loss of function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
